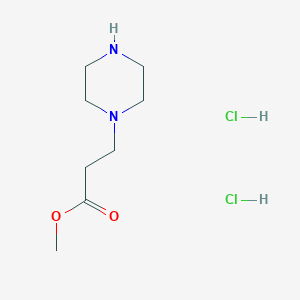![molecular formula C7H8N2O3S B1419498 (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid CAS No. 90712-49-5](/img/structure/B1419498.png)
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Übersicht
Beschreibung
“(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” is a chemical compound with the molecular weight of 363.39 . It is also known as Cefadroxil Related Compound I .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.27 . It appears as a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Derivatives : This compound has been utilized in the synthesis of various derivatives, including Benzhydryl and Cephem derivatives, demonstrating its versatility in chemical synthesis (Deng, 2007); (Blau et al., 2008).
Chemical Characterization
- Structural Elucidation : The compound has been instrumental in the structural elucidation and characterization of impurities in drugs like Cefdinir, contributing to quality control in pharmaceuticals (Rao et al., 2007).
Spectroscopic Analysis
- Spectroscopic Studies : It has been studied for its molecular structure and vibrational spectroscopic properties, providing insights into its chemical behavior and potential applications (Ramalingam et al., 2011).
Pharmaceutical Research
- Antibacterial Activity : The compound has shown promise in the study of antibacterial activity, comparing its efficacy with other cephalosporins and β-lactam compounds (Neu et al., 1979).
Hydrolysis Studies
- Hydrolysis Products : Research has been conducted on the controlled hydrolysis of related cephalosporins, leading to the identification of hydrolysis products which is crucial in understanding drug stability and metabolism (Koshy & Cazers, 1997).
Safety and Hazards
While specific safety and hazards information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
The compound “(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid”, also known as CS-0499204, is a type of β-lactam antibiotic . The primary targets of β-lactam antibiotics are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them crucial targets for antibiotics.
Mode of Action
β-lactam antibiotics, such as CS-0499204, inhibit the third and last stage of bacterial cell wall synthesis by binding to PBPs . This binding inhibits the cross-linking of peptidoglycan strands, which are necessary for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall becomes weak, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathways affected by CS-0499204 are primarily related to bacterial cell wall synthesis. By inhibiting PBPs, CS-0499204 disrupts the cross-linking of peptidoglycan strands, a critical step in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Β-lactam antibiotics generally have good oral bioavailability, are distributed widely throughout the body, are metabolized in the liver, and are excreted via the kidneys .
Result of Action
The molecular and cellular effects of CS-0499204’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting PBPs, CS-0499204 prevents the cross-linking of peptidoglycan strands, weakening the bacterial cell wall . This leads to cell lysis and death, effectively eliminating the bacterial infection .
Action Environment
The action, efficacy, and stability of CS-0499204 can be influenced by various environmental factors. For instance, the presence of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics, can affect the efficacy of CS-0499204 . Additionally, factors such as pH and temperature can influence the stability and activity of the antibiotic
Eigenschaften
IUPAC Name |
(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3?,4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVGZMBPPXMAO-WVOWXROLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C(C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)


![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

